Ethyl 3-fluoro-5-(methylthio)benzoate
Description
Ethyl 3-fluoro-5-(methylthio)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 3-position and a methylthio (-SMe) group at the 5-position.
Properties
Molecular Formula |
C10H11FO2S |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 3-fluoro-5-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H11FO2S/c1-3-13-10(12)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
BUBYIVPUYLQVMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)SC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-5-(methylthio)benzoate typically involves the esterification of 3-fluoro-5-(methylthio)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-5-(methylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Ethyl 3-fluoro-5-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-5-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methylthio group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(methylthio)propanoate
- Structure: A propanoate ester with a methylthio group, identified as a key aroma compound in pineapple varieties (e.g., Tainong No. 4 and No. 6) .
- Comparison: Unlike the benzoate backbone of the target compound, this propanoate derivative lacks aromaticity, resulting in distinct volatility and odor profiles. Its high odor activity value (OAV) in pineapples (up to 622.49 µg·kg⁻¹ in Tainong No. 4) highlights its role in flavor chemistry, whereas the aromatic fluorinated benzoate may find use in pharmaceuticals or agrochemicals due to enhanced stability .
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
Ethyl 3-nitro-5-(thiophen-3-yl)benzoate
- Structure : Substituted with a nitro group and a thiophene ring, introducing strong electron-withdrawing and π-conjugated systems .
- Comparison : The nitro group increases polarity and reactivity compared to the methylthio group in the target compound, making it more suitable for applications requiring electrophilic intermediates .
Physical and Chemical Properties
Table 1: Substituent Impact on Key Properties
- Spectroscopic Behavior : Analogous to ethyl acetate and methyl benzoate (), substituents like fluorine and methylthio may alter UV-Vis or NMR spectra due to electronic effects .
Reactivity and Functional Group Interactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
